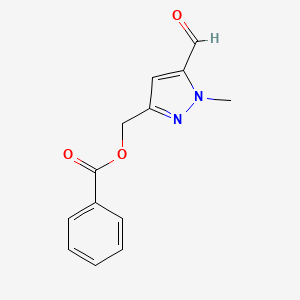
(5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a pyrazole ring substituted with a formyl group at the 5-position, a methyl group at the 1-position, and a benzoate ester at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formylation: The formyl group can be introduced at the 5-position of the pyrazole ring using a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The benzoate ester can be formed by reacting the formylated pyrazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: (5-Carboxy-1-methyl-1H-pyrazol-3-yl)methyl benzoate.
Reduction: (5-Hydroxymethyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways involving pyrazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate depends on its specific application:
Biological Activity: In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl and benzoate groups, which can affect the nucleophilicity of the pyrazole ring.
Comparaison Avec Des Composés Similaires
(5-Hydroxymethyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate: Similar structure but with a hydroxymethyl group instead of a formyl group.
(5-Carboxy-1-methyl-1H-pyrazol-3-yl)methyl benzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
(5-Formyl-1-phenyl-1H-pyrazol-3-yl)methyl benzoate: Similar structure but with a phenyl group instead of a methyl group at the 1-position.
Uniqueness: (5-Formyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate is unique due to the presence of both a formyl group and a benzoate ester, which confer distinct reactivity and potential biological activity compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(5-formyl-1-methylpyrazol-3-yl)methyl benzoate |
InChI |
InChI=1S/C13H12N2O3/c1-15-12(8-16)7-11(14-15)9-18-13(17)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
ANRSOZCYFIVZGI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)COC(=O)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


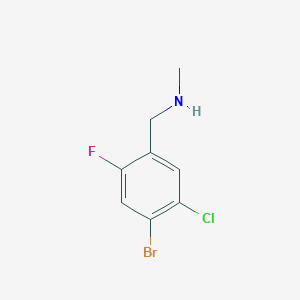
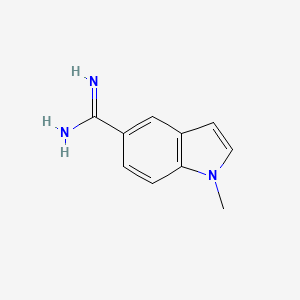


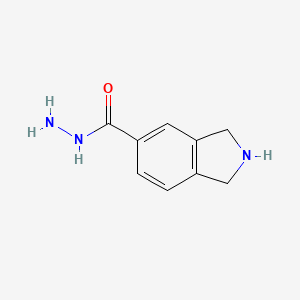
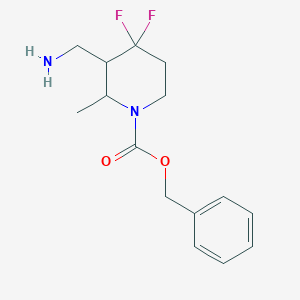
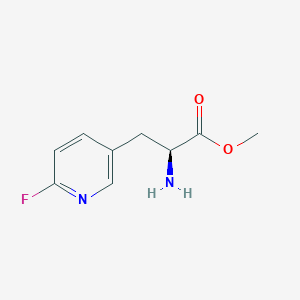
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
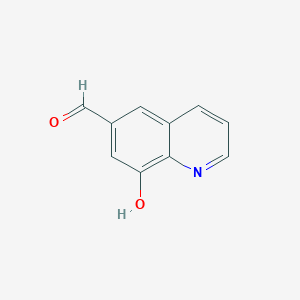

![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
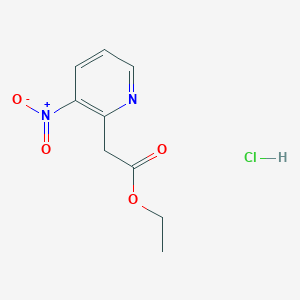
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)
